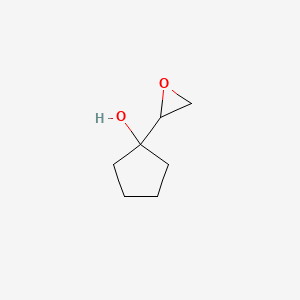
1-(Oxiran-2-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxiran-2-yl)cyclopentan-1-ol, also known as 1-[(oxiran-2-yl)methyl]cyclopentan-1-ol, is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . This compound is typically stored at 4°C and is in liquid form .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, a one-pot synthesis of 3-vinyl substituted indoles containing a 1,2-amino alcohol fragment was performed by the reactions of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O2/c9-8(3-1-2-4-8)5-7-6-10-7/h7,9H,1-6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 128.17 . The compound is typically stored at 4°C .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The synthesis and thermolysis of pentacoordinate 1,2-oxastibetanes, which are potential intermediates in reactions involving stibonium ylides and carbonyl compounds, demonstrate the utility of cyclopentane derivatives in understanding reaction mechanisms and designing new synthetic routes (Uchiyama, Kano, & Kawashima, 2006).
- Photochemical generation and methanol trapping of localized 1,3 and 1,4 singlet diradicals derived from a spiroepoxy-substituted cyclopentane-1,3-diyl highlight the intricate dynamics of radical intermediates in organic synthesis, showcasing the cyclopentane structure's versatility (Abe, Adam, & Nau, 1998).
Structural Analysis and Conformational Studies
- Studies on cyclitols have used PMR spectroscopy to investigate the conformations of cyclopentanoid compounds, including substituted cyclopentenes, cyclopentene oxides, and cyclopentanes. These studies offer insights into the flexibility and conformational preferences of cyclopentane rings, aiding in the design of molecules with desired structural features (Steyn & Sable, 1971).
Synthetic Applications
- The Lewis acid catalyzed carbon-carbon bond cleavage of aryl oxiranyl diketones for the synthesis of cis-2,5-disubstituted 1,3-dioxolanes exemplifies the strategic manipulation of oxirane rings for constructing complex molecules, highlighting the relevance of cyclopentane derivatives in organic synthesis (Chen, Wei, & Zhang, 2011).
Novel Compound Synthesis
- The palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans through oxidative cyclization-methoxycarbonylation of 4-yn-1-ols versus cycloisomerization-hydromethoxylation showcases the innovative use of cyclopentane derivatives in synthesizing functionally diverse molecules (Gabriele et al., 2000).
Safety and Hazards
Direcciones Futuras
The diverse biological activity of compounds similar to 1-(Oxiran-2-yl)cyclopentan-1-ol makes the search for simple methods for their synthesis relevant . Multicomponent reactions are often used for the synthesis of biologically active compounds . The main advantage of this approach is its one-stage technique, where the starting materials are mixed in one flask, and the desired product is formed at one go .
Mecanismo De Acción
Target of Action
The primary targets of the compound 1-(Oxiran-2-yl)cyclopentan-1-ol are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
Current research is focused on understanding the compound’s effects on various biochemical pathways and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As research progresses, we expect to gain a better understanding of these effects .
Propiedades
IUPAC Name |
1-(oxiran-2-yl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(6-5-9-6)3-1-2-4-7/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGASQGDKHNCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2728100.png)
![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)
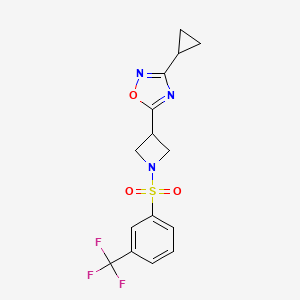
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)
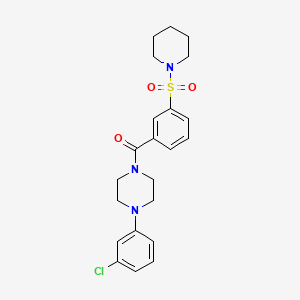
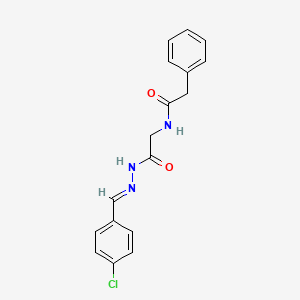

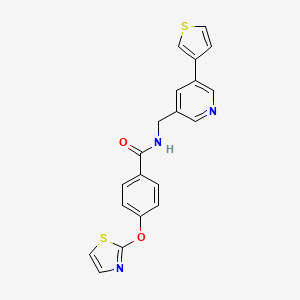
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2728114.png)
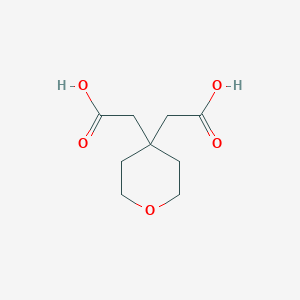
![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B2728118.png)

